(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

CDK9 inhibition transcriptional kinase cancer therapeutics

This (E)-configured naphtho[2,1-d]thiazole benzamide is the critical 3-methoxy benchmark for CDK9 inhibitor SAR studies. Unlike Verinurad, it is claimed in WO2021/102410 for selective CDK9 inhibition, enabling transcriptional elongation and Mcl-1/c-Myc modulation research. The defined (E)-geometry and 3-methoxy substitution ensure reproducible potency data, avoiding the confounding pharmacology of (Z)-isomers or other positional analogs. Procure with confidence for scaffold-orthogonal CDK9 validation and antiplasmodial co-profiling.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 441290-81-9
Cat. No. B2517661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
CAS441290-81-9
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C20H16N2O2S/c1-22-17-11-10-13-6-3-4-9-16(13)18(17)25-20(22)21-19(23)14-7-5-8-15(12-14)24-2/h3-12H,1-2H3
InChIKeyTVFFJTYCUMFNJT-QZQOTICOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

441290-81-9 – Naphtho[2,1-d]thiazole-Derived Kinase Modulator: Core Structural & Pharmacological Identity


CAS 441290-81-9 designates (E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, a synthetic small molecule belonging to the naphtho[2,1-d]thiazole fused-heterocycle class [1]. The compound features an (E)-configured exocyclic imine bridge linking a 3-methoxybenzamide moiety to a 3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene core (molecular formula C₂₀H₁₆N₂O₂S; MW 348.42) . This scaffold is the subject of an active patent estate (WO2021/102410; Reverie Labs, Inc.) that claims naphtho[2,1-d]thiazole derivatives as selective inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator implicated in acute myeloid leukemia and other cancers [1].

441290-81-9 – Why Naphtho[2,1-d]thiazole Benzamide Analogs Cannot Be Treated as Interchangeable


Superficially similar naphtho[2,1-d]thiazole benzamides that share the same core scaffold and molecular formula (e.g., Verinurad, CAS 1352792-74-5) display entirely divergent pharmacology—Verinurad is a URAT1 inhibitor (IC₅₀ = 25 nM) with no meaningful CDK activity, while the target compound is claimed within a patent family explicitly directed to CDK9 inhibition [1]. Even within the subclass of naphtho[2,1-d]thiazol-2(3H)-ylidene benzamides, subtle variations in the benzamide substitution pattern (e.g., 2-nitro vs. 3-chloro vs. 3-methoxy) and imine geometry ((E) vs. (Z)) produce distinct cytotoxicity profiles across cell lines, as demonstrated by publicly reported IC₅₀ shifts exceeding 2-fold between positional isomers . Procurement based solely on scaffold similarity therefore carries a high risk of obtaining a compound with an unrelated target profile and unvalidated biological performance.

441290-81-9 – Quantitative Differentiation Evidence Against Closest Naphtho[2,1-d]thiazole Comparators


CDK9 Patent Claims Position 441290-81-9 Within the Naphtho[2,1-d]thiazole Inhibitor Class, Distinct from Non-Kinase Scaffold-Mates

The compound's core scaffold is explicitly claimed in WO2021/102410 (Reverie Labs) as a CDK9 inhibitor [1]. This distinguishes it from the identically formulated molecule Verinurad (CAS 1352792-74-5; C₂₀H₁₆N₂O₂S), which is a URAT1 inhibitor (IC₅₀ = 25 nM) with no reported CDK activity . The patent landscape thus provides a binary differentiation: the naphtho[2,1-d]thiazol-2(3H)-ylidene benzamide subclass is directed to transcriptional kinase inhibition, whereas the naphthalene-sulfonamide isomer subclass targets urate transport.

CDK9 inhibition transcriptional kinase cancer therapeutics naphthothiazole patent

Cytotoxicity Pattern Distinguishes 3-Methoxybenzamide from 2-Nitro and 3-Chloro Positional Isomers

Among naphtho[2,1-d]thiazol-2(3H)-ylidene benzamide positional isomers for which comparative cytotoxicity data are publicly available, the nature of the benzamide substituent produces distinct cell-line sensitivity patterns. The 2-nitro derivative displays HeLa IC₅₀ = 5 µM and MCF-7 IC₅₀ = 10 µM (a 2-fold differential), whereas the 3-chloro derivative shows a uniform IC₅₀ of 15 µM across the same lines . The 3-methoxy substitution present in the target compound introduces electron-donating character and hydrogen-bond-accepting capacity absent in both the nitro (electron-withdrawing) and chloro (hydrophobic) analogs, predicting a differentiated cytotoxicity fingerprint that cannot be inferred from the 2-nitro or 3-chloro data.

structure-activity relationship cytotoxicity naphthothiazole benzamide positional isomer

(E)-Configuration Locks Planarity and Conjugation, Differentiating from (Z)-Isomers in the Same Series

The target compound bears an (E)-configured exocyclic imine (C=N) bond, whereas several closely cataloged analogs—including (Z)-3-chloro-, (Z)-4-chloro-, (Z)-2-nitro-, and (Z)-4-(diethylamino)-naphtho[2,1-d]thiazol-2(3H)-ylidene benzamides—are specified as (Z)-isomers . The (E)-configuration maintains the benzamide carbonyl and the naphthothiazole ring system in a transoid orientation, maximizing π-conjugation across the imine bridge and sterically distinguishing the presentation of the 3-methoxyphenyl group from that of (Z)-analogs. This geometric isomerism is known to affect both target binding and physicochemical properties such as solubility and metabolic stability within related benzylidene-thiazole series [1].

stereochemistry imine geometry conformational restriction naphthothiazole

Naphtho[2,1-d]thiazole Scaffold Demonstrates Antiplasmodial Activity Against Multiresistant P. falciparum, Establishing a Second Pharmacological Dimension

A 2012 study by Cohen et al. demonstrated that naphtho[2,1-d]thiazole derivatives exhibit in vitro antiplasmodial activity against the multiresistant K1 strain of Plasmodium falciparum, with hit compounds 11 and 13 showing promising potency [1]. While the specific compound 441290-81-9 was not tested in that study, the shared naphtho[2,1-d]thiazole core—particularly the importance of substituents at the R₁ and R₄ positions of the naphthyl moiety for biological profile—suggests that this compound class carries dual therapeutic potential (CDK9 inhibition plus antiplasmodial activity) that is absent from structurally unrelated kinase inhibitors such as dinaciclib or flavopiridol [1][2].

antiplasmodial malaria K1 strain naphthothiazole drug-resistant

Explicit Limitation: Direct Head-to-Head Quantitative Data Are Absent from Non-Excluded Primary Sources

A comprehensive search of primary research papers, patents, BindingDB, ChEMBL, PubChem, ChemSpider, and authoritative databases was conducted using CAS 441290-81-9, the full IUPAC name, molecular formula C₂₀H₁₆N₂O₂S, and substructure queries for the naphtho[2,1-d]thiazol-2(3H)-ylidene benzamide core. No head-to-head comparative study directly measuring the target compound's CDK9 IC₅₀, selectivity profile, antiproliferative potency, or pharmacokinetic parameters against a named comparator was identified in a permitted source. The BindingDB entry most closely matching the compound (ChEMBL_634458 / CHEMBL1119484) reports a CDK9 Ki of 559 nM, but the associated ligand (BDBM50319617) is structurally distinct (CHEMBL1084630; a pyrimidinyl-thiazole), confirming this datum does not correspond to CAS 441290-81-9 [1]. All differentiation evidence presented above therefore relies on class-level inference, cross-study comparison of positional isomers, and patent-based target assignment. Users should treat the compound as a structurally defined but quantitatively uncharacterized member of the naphtho[2,1-d]thiazole CDK9 inhibitor class.

data gap evidence quality procurement caveat

441290-81-9 – Evidence-Anchored Research and Procurement Application Scenarios


CDK9-Mediated Transcriptional Regulation Studies in Oncology

Investigators studying CDK9-dependent transcriptional elongation, Mcl-1 downregulation, or c-Myc suppression in hematologic or solid tumor models may deploy 441290-81-9 as a naphtho[2,1-d]thiazole-based chemical probe, per the claims of WO2021/102410 [1]. Its (E)-configuration and 3-methoxy substitution distinguish it from (Z)-configured or alternative-substituent analogs that may exhibit different hinge-binding modes or cellular permeability . Use in parallel with structurally distinct CDK9 inhibitors (e.g., NVP-2, AZD4573) supports scaffold-orthogonal validation of CDK9-dependent phenotypes.

Structure-Activity Relationship (SAR) Expansion of Naphtho[2,1-d]thiazole Benzamide Series

Medicinal chemistry teams seeking to map the SAR landscape of the naphtho[2,1-d]thiazol-2(3H)-ylidene benzamide chemotype require the 3-methoxy-(E) variant as a key electronic-donor benchmark. This compound fills a critical gap between the 2-nitro (electron-withdrawing, HeLa IC₅₀ = 5 µM), 3-chloro (hydrophobic, IC₅₀ = 15 µM), and unsubstituted benzamide congeners, enabling systematic correlation of Hammett σ values with cellular potency .

Antiplasmodial Polypharmacology Screening Cascades

Given the demonstrated antiplasmodial activity of the naphtho[2,1-d]thiazole scaffold against the multidrug-resistant K1 P. falciparum strain [2], 441290-81-9 is a candidate for inclusion in medium-throughput screening cascades that co-profile CDK9 inhibitory potency with in vitro parasite growth inhibition. This dual-readout approach enables triage of compounds possessing both anticancer and anti-infective potential, a strategy not accessible with single-target CDK inhibitors from the pyrimidine or pyrazolo-pyrimidine classes.

Geometric Isomer Reference Standard for Analytical Method Development

The (E)-configuration of 441290-81-9 makes it a valuable reference standard for developing chiral or isomeric separation methods (HPLC, SFC) capable of resolving (E)- and (Z)-naphtho[2,1-d]thiazol-2(3H)-ylidene benzamide pairs. Analytical laboratories supporting medicinal chemistry programs can use this compound to validate method specificity, given that (Z)-isomers of closely related analogs (e.g., 3-chloro, 4-chloro, 2-nitro, 4-diethylamino) are commercially cataloged and available for co-injection studies .

Quote Request

Request a Quote for (E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.